

In-depth Technical Guide on Bhoc-Protected Cytosine Acetic Acid

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Compound of Interest

Compound Name: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Cat. No.: B065131

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Bhoc-protected cytosine acetic acid. This key building block is instrumental in the synthesis of modified nucleic acids, particularly Peptide Nucleic Acids (PNAs), which are of significant interest in diagnostics and therapeutics.

Core Properties

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, commonly referred to as Bhoc-protected cytosine acetic acid, is a chemically modified nucleobase derivative. The benzhydryloxycarbonyl (Bhoc) group serves as a protective moiety for the exocyclic amine of cytosine, preventing unwanted side reactions during chemical synthesis. This protection is crucial for the regioselective formation of amide bonds in PNA oligomerization. The Bhoc group is notably acid-labile, allowing for its removal under mild acidic conditions, which is compatible with many solid-phase synthesis strategies.^{[1][2]}

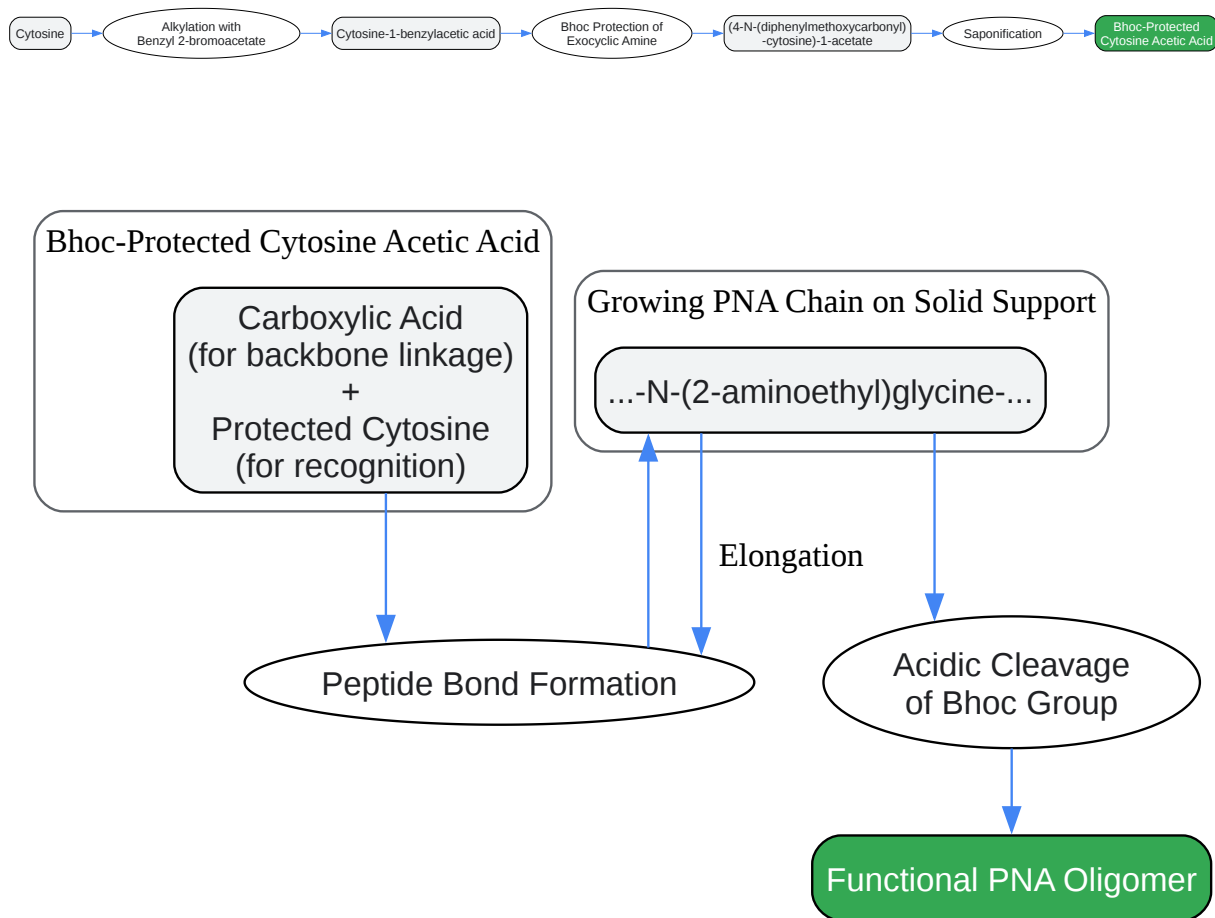
Property	Value	Source
CAS Number	186046-78-6	[1] [2] [3] [4]
Molecular Formula	C ₂₀ H ₁₇ N ₃ O ₅	[3] [4] [5]
Molecular Weight	379.37 g/mol	[3] [4] [5] [6]
Appearance	White to off-white or yellowish solid	
Melting Point	100-110 °C	
Density (Predicted)	1.33 g/cm ³	[1] [5]
pKa (Predicted)	2.95	[2]
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	

Note: Some physical properties are predicted and may vary based on experimental conditions.

Synthesis and Experimental Protocols

The synthesis of Bhoc-protected cytosine acetic acid is a multi-step process that requires careful control of reaction conditions. A general laboratory-scale protocol is outlined below, based on established chemical literature.[\[1\]](#)[\[2\]](#)

Synthesis Workflow



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References

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- To cite this document: BenchChem. [In-depth Technical Guide on Bhoc-Protected Cytosine Acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065131#properties-of-bhoc-protected-cytosine-acetic-acid]

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